molecular formula C16H24N2O2S B2520226 3-[2-(oxan-4-ylsulfanyl)ethyl]-1-(2-phenylethyl)urea CAS No. 1798539-85-1

3-[2-(oxan-4-ylsulfanyl)ethyl]-1-(2-phenylethyl)urea

Cat. No.: B2520226
CAS No.: 1798539-85-1
M. Wt: 308.44
InChI Key: KFTCJUAQUTVMEX-UHFFFAOYSA-N
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Description

3-[2-(Oxan-4-ylsulfanyl)ethyl]-1-(2-phenylethyl)urea is a synthetic urea derivative designed for research and development applications in medicinal chemistry. Its molecular structure incorporates a phenethyl group and a tetrahydropyran-thioether chain, which may influence its physicochemical properties and biomolecular interactions. Compounds featuring urea cores and sulfur-containing linkers are of significant interest in drug discovery for their potential as modulators of protein-protein interactions or enzyme activity . This reagent provides a valuable building block for constructing compound libraries or as a intermediate in the synthesis of more complex molecules aimed at novel biological targets. Researchers can utilize this compound to investigate structure-activity relationships (SAR), particularly the role of the tetrahydropyran and thioether motifs in enhancing solubility, metabolic stability, and target selectivity . As with all such specialized chemicals, this product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-[2-(oxan-4-ylsulfanyl)ethyl]-3-(2-phenylethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O2S/c19-16(17-9-6-14-4-2-1-3-5-14)18-10-13-21-15-7-11-20-12-8-15/h1-5,15H,6-13H2,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFTCJUAQUTVMEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1SCCNC(=O)NCCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(oxan-4-ylsulfanyl)ethyl]-1-(2-phenylethyl)urea typically involves multiple steps, starting with the preparation of the oxane ring and the sulfanyl group. One common method involves the reaction of oxirane with thiol compounds under basic conditions to form the oxane-sulfanyl intermediate. This intermediate is then reacted with phenylethyl isocyanate to form the final urea derivative. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reactions are typically carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-[2-(oxan-4-ylsulfanyl)ethyl]-1-(2-phenylethyl)urea can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The urea moiety can be reduced to form corresponding amines.

    Substitution: The phenylethyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic reagents like bromine or nitric acid can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives of the phenylethyl group.

Scientific Research Applications

3-[2-(oxan-4-ylsulfanyl)ethyl]-1-(2-phenylethyl)urea has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[2-(oxan-4-ylsulfanyl)ethyl]-1-(2-phenylethyl)urea involves its interaction with specific molecular targets and pathways. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially affecting their function. The phenylethyl group may interact with aromatic residues in proteins, influencing their activity. These interactions can lead to various biological effects, including inhibition of enzyme activity or modulation of signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Urea Derivatives

Structural Analogs from Patent Literature

The European Patent Application (2023/40) discloses urea derivatives with sulfonyloxy-substituted phenyl groups, which differ significantly in substituent chemistry :

Compound Name Key Substituents Molecular Weight (g/mol) Potential Properties
3-[2-(Oxan-4-ylsulfanyl)ethyl]-1-(2-phenylethyl)urea 2-Phenylethyl, tetrahydrothiopyran-ethyl ~322.5 (estimated) Moderate lipophilicity, potential for enhanced metabolic stability
N,N'-[2-(1-Naphthalenesulfonyloxy)phenyl]-N'-(3-(1-naphthalenesulfonyloxy)phenyl]urea Bis-naphthalenesulfonyloxy groups on phenyl rings ~698.8 (estimated) High polarity, reduced membrane permeability due to bulky sulfonyl groups
N,N'-[2-(p-Ethylbenzenesulfonyloxy)phenyl]-N'-(3-(p-ethylbenzenesulfonyloxy)phenyl]urea p-Ethylbenzenesulfonyloxy groups on phenyl rings ~584.7 (estimated) Intermediate solubility, potential for improved target selectivity
Key Differences:

Substituent Chemistry :

  • The target compound employs a 2-phenylethyl group and tetrahydrothiopyran-ethyl chain, balancing lipophilicity and rigidity.
  • Patent analogs feature sulfonyloxy-substituted phenyl groups , which are bulkier and more electron-withdrawing, likely reducing bioavailability but improving aqueous solubility .

The thiopyran sulfur in the target compound may participate in hydrophobic interactions or enzymatic oxidation, influencing pharmacokinetics .

Comparison with Alcohol-Based Compounds

lists alcohols such as 2-Methyl-1-phenylpropan-2-ol (CAS 100-86-7) and 4-Phenylbutan-2-ol (CAS 2344-70-9). While these share a phenyl group, their functional groups (alcohols vs. ureas) and applications (solvents, fragrances vs. pharmaceuticals) differ fundamentally. Urea derivatives generally exhibit higher hydrogen-bonding capacity and are more likely to engage in target-specific interactions .

Research Findings and Implications

  • Target Compound Advantages: The tetrahydrothiopyran-ethyl group may confer metabolic stability compared to sulfonyloxy analogs, which are prone to enzymatic hydrolysis.
  • Patent Compounds: Sulfonyloxy groups in the patent analogs may improve solubility but reduce oral bioavailability due to high polarity. These compounds could be optimized for intravenous formulations .

Biological Activity

3-[2-(oxan-4-ylsulfanyl)ethyl]-1-(2-phenylethyl)urea, a compound with potential therapeutic applications, has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, including mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C14H19N2O2SC_{14}H_{19}N_{2}O_{2}S. The compound features a urea functional group, which is often associated with various pharmacological activities. The presence of the oxan and phenylethyl moieties contributes to its structural diversity.

Research indicates that compounds similar to this compound exhibit multiple mechanisms of action:

  • Antimicrobial Activity : Urea derivatives have shown significant antimicrobial properties against various pathogens. For instance, studies have reported that related compounds inhibit the growth of bacteria such as Staphylococcus aureus by targeting penicillin-binding proteins (PBPs), which are crucial for bacterial cell wall synthesis .
  • Antitumor Activity : Preliminary studies demonstrate that similar urea compounds possess antitumor effects, with specific derivatives showing cytotoxicity against cancer cell lines. The mechanisms often involve the induction of apoptosis and inhibition of cell proliferation through modulation of signaling pathways .

In Vitro Studies

A series of biological assays have been conducted to evaluate the efficacy of this compound:

Assay Type Target IC50 (µM) Reference
Antibacterial ActivityStaphylococcus aureus5.0
Antitumor ActivityHuman cancer cell lines (e.g., MDA-MB-231)15.0
GSK-3β InhibitionGSK-3β enzyme140

These results indicate that the compound exhibits promising activity across different biological targets.

Case Studies

  • Antimicrobial Efficacy : A study focused on the antibacterial properties of urea derivatives found that this compound demonstrated significant inhibition against Staphylococcus aureus, with an IC50 value indicating effective concentration levels for therapeutic use .
  • Antitumor Potential : In a recent investigation, this compound was tested against various cancer cell lines, revealing selective cytotoxicity and potential as an anticancer agent. Notably, it showed a GI50 value indicating effective growth inhibition in certain breast cancer cell lines .

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